molecular formula C9H20ClNO2 B2383478 Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride CAS No. 2411181-33-2

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride

Cat. No. B2383478
CAS RN: 2411181-33-2
M. Wt: 209.71
InChI Key: GWEHCQAJGSVRGT-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) and computational methods (like DFT) to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants, products, conditions, and mechanism of the reaction .

Scientific Research Applications

Anticancer Drug Synthesis

A study by Basu Baul et al. (2009) focused on the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes and their in vitro cytotoxicity against human tumor cell lines. These complexes demonstrated significant cytotoxicity, suggesting potential applications in anticancer drug development (Basu Baul et al., 2009).

Chemical Synthesis and Modification

Al-Zaidi et al. (1983) described the conversion of D-penicillamine into DL-2-methylpenicillamine, showcasing the versatility of thietan-2-one-based chemistry for amino acid modification. This illustrates the chemical synthesis and modification applications of related compounds (Al-Zaidi et al., 1983).

Amino Acid Methyl Ester Synthesis

A method for preparing amino acid methyl ester hydrochlorides in good to excellent yields was developed by Li and Sha (2008), indicating a synthetic route compatible with both natural and synthetic amino acids. This method could potentially be applicable for synthesizing esters related to "Methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride" (Li & Sha, 2008).

Enzyme-Catalyzed Resolution

García-Urdiales et al. (2009) explored the enzyme-catalyzed resolution of methyl (±)-3-hydroxypentanoate using Candida antarctica lipase B. The study highlights the potential for enzymatic methods in the resolution and synthesis of chiral compounds, relevant to the production of pure enantiomers of amino acid derivatives (García-Urdiales et al., 2009).

Biofuel Production

Cann and Liao (2009) discussed the engineering of microorganisms for the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. This research into microbial fermentations and metabolic engineering offers insights into biofuel production using amino acid derivatives (Cann & Liao, 2009).

Mechanism of Action

This is typically used in the context of drugs and involves studying how the compound interacts with biological systems .

properties

IUPAC Name

methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRFZZMJCUUYIJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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